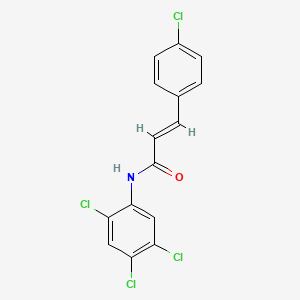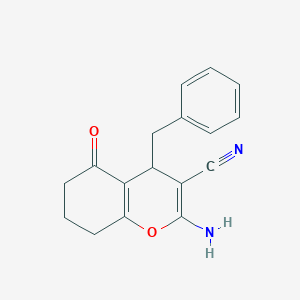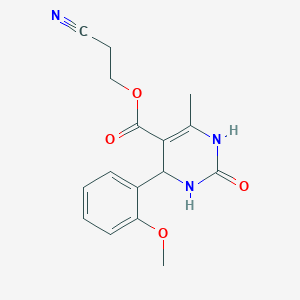![molecular formula C15H10BrF3N2OS B5129528 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)
2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCTB is a selective TRPA1 (transient receptor potential ankyrin 1) channel blocker that has been shown to modulate various physiological processes.
Aplicaciones Científicas De Investigación
2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in research. It has been shown to block TRPA1 channels, which are involved in various physiological processes such as pain sensation, inflammation, and respiratory function. 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been used in studies to investigate the role of TRPA1 channels in these processes, and has shown promising results in modulating these functions.
Mecanismo De Acción
2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide acts as a selective TRPA1 channel blocker by binding to specific sites on the channel and preventing the influx of calcium ions. This prevents the activation of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to modulate various physiological processes, including pain sensation, inflammation, and respiratory function. It has also been shown to have potential applications in cancer research, as TRPA1 channels have been implicated in cancer cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for TRPA1 channels, which allows for targeted modulation of specific physiological processes. However, one limitation is the potential for off-target effects, as 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide may also interact with other channels or receptors.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential applications in cancer research, as TRPA1 channels have been implicated in cancer cell proliferation and migration. Additionally, further studies are needed to investigate the potential for off-target effects and to optimize dosing regimens for lab experiments. Overall, 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide shows promise as a valuable tool for investigating the role of TRPA1 channels in various physiological processes.
Métodos De Síntesis
2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with carbon disulfide, followed by the reaction with 2-bromo-1,3-benzoxazole. This is then treated with hydrochloric acid and sodium hydroxide to yield 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
Propiedades
IUPAC Name |
2-bromo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2OS/c16-12-7-2-1-6-11(12)13(22)21-14(23)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYBGOIFPUYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)




![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)


